
What is the chemical structure of Kakuol?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Kakuol

Cat. No.: B104960 Get Quote

An In-depth Technical Guide to the Chemical Structure of Kakuol

Introduction
Kakuol is a natural product classified as a member of the benzodioxoles.[1][2] It is a

propiophenone derivative, specifically 2-hydroxy-4,5-methylenedioxypropiophenone, which has

been isolated from plant sources such as the rhizomes of Asarum sieboldii (Miq) Maek.[3] This

compound has garnered interest in the scientific community for its biological activities, including

antifungal and hepatoprotective effects.[3][4] Recent studies have elucidated its role in

modulating specific signaling pathways, making it a molecule of interest for drug development

professionals.[4] This guide provides a comprehensive overview of the chemical structure of

Kakuol, including its physicochemical properties, spectroscopic data, and relevant

experimental protocols.

Chemical Structure and Physicochemical Properties
The chemical identity and fundamental properties of Kakuol are summarized below. The

structure is characterized by a propiophenone core with hydroxyl and methylenedioxy

functional groups attached to the benzene ring.
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Identifier Value Source

IUPAC Name
1-(6-hydroxy-1,3-benzodioxol-

5-yl)propan-1-one
[1]

CAS Number 18607-90-4 [1][2]

Molecular Formula C₁₀H₁₀O₄ [1][2][5][6][7]

Canonical SMILES
CCC(=O)C1=CC2=C(C=C1O)

OCO2
[1]

InChIKey
SLLMHZXMVHNZOR-

UHFFFAOYSA-N
[1]

A summary of the key computed physicochemical properties of Kakuol is presented in the

following table.

Property Value Unit

Molecular Weight 194.18 g/mol [1][2]

Monoisotopic Mass 194.05790880 Da[1][2]

XLogP3 2.1 [1][2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
4 [2]

Rotatable Bond Count 2 [2]

Topological Polar Surface Area 55.8 Å²[1][2]

Complexity 228 [1][2]

Melting Point 110 °C[2]

Boiling Point 352.3 °C at 760 mmHg[2]

Spectroscopic Data
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The structural elucidation of Kakuol is supported by various spectroscopic techniques. The key

data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for its

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Kakuol. While a complete dataset for Kakuol itself is not readily available in the cited literature,

data for a closely related derivative, Kakuol oxime, provides insight into the expected chemical

shifts.[8]

Kakuol Oxime Derivative
¹H NMR (400 MHz, DMSO-

d₆) δ (ppm)

¹³C NMR (100 MHz, DMSO-

d₆) δ (ppm)

Aromatic OH 11.92 (s) -

N-OH 11.29 (s) -

Aromatic H 7.04 (s)
162.2, 154.5, 148.5, 140.3,

109.7, 106.2

Aromatic H 6.51 (s) 98.4

OCH₂O 5.98 (s) 101.3

CH₂ 2.76 (q) 17.9

CH₃ 1.07 (t) 11.1

Data is for Kakuol oxime as reported in the literature.[8]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of Kakuol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b104960?utm_src=pdf-body
https://www.benchchem.com/product/b104960?utm_src=pdf-body
https://www.benchchem.com/product/b104960?utm_src=pdf-body
https://www.benchchem.com/product/b104960?utm_src=pdf-body
https://scispace.com/pdf/natural-products-as-sources-of-new-fungicides-i-synthesis-5bvtri026i.pdf
https://www.benchchem.com/product/b104960?utm_src=pdf-body
https://scispace.com/pdf/natural-products-as-sources-of-new-fungicides-i-synthesis-5bvtri026i.pdf
https://www.benchchem.com/product/b104960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Parameter Value Source

High-Resolution EI-

MS

[M+H]⁺ (for Kakuol

oxime)

209.1986 (calculated

for C₁₀H₁₁NO₄,

209.0688)

[8]

GC-MS NIST Number 241689 [1]

Key m/z fragments 194, 165, 107 [1]

Experimental Protocols
The following sections detail the methodologies for the isolation of Kakuol from natural sources

and its chemical synthesis.

Isolation from Asarum sieboldii Rhizomes
Kakuol has been successfully isolated from the rhizomes of Asarum sieboldii. The general

procedure is as follows:

Extraction: The dried rhizomes of Asarum sieboldii are subjected to extraction with methanol.

[3]

Purification: The crude methanol extract undergoes further purification steps. While the

specific details of the chromatographic separation are not provided in the abstract, such

processes typically involve column chromatography over silica gel or other stationary

phases, eluting with a gradient of organic solvents to isolate the compound of interest.[3]

Structure Confirmation: The identity of the isolated compound as Kakuol is confirmed using

high-resolution mass spectrometry, NMR, and UV spectral data.[3]

Chemical Synthesis via Friedel-Crafts Acylation
Kakuol and its analogues can be synthesized through the Friedel-Crafts acylation reaction.[8]

[9] A general procedure is outlined below:

Reaction Setup: To a three-necked flask equipped with a condenser, addition funnel, and an

HCl trap under a nitrogen atmosphere, anhydrous aluminum chloride (AlCl₃, 1.5 mmol) and
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dry dichloromethane (CH₂Cl₂, 5 ml) are added.[8]

Acyl Chloride Addition: The flask is cooled in an ice bath, and a solution of the corresponding

acyl chloride (in this case, propanoyl chloride, 1.2 mmol) in CH₂Cl₂ (5 ml) is added slowly.[8]

Phenol Addition: A solution of sesamol (1 mmol) in CH₂Cl₂ is added dropwise.[8]

Reaction and Workup: The ice bath is removed, and the mixture is refluxed for 2 hours. After

cooling, the reaction mixture is poured into a beaker containing ice and concentrated HCl

and stirred for 30 minutes.[8]

Extraction and Purification: The organic layer is extracted with ethyl acetate, washed with

saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under

vacuum. The crude product is then purified by silica gel column chromatography.[8]

Signaling Pathway Involvement
Recent research has identified Kakuol as a modulator of the HSP90AA1/CDK2/mTOR

signaling pathway, through which it exerts a hepatoprotective effect against drug-induced liver

injury.[4] Kakuol was found to down-regulate the expression of HSP90AA1, HRAS, and MMP1,

while up-regulating the protein expression of CDK2 and mTOR.[4]
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Kakuol's modulation of the HSP90AA1/CDK2/mTOR signaling pathway.

Experimental Workflow: Synthesis and Antifungal
Screening
The discovery and development of Kakuol derivatives as potential antifungal agents follow a

structured experimental workflow. This typically involves chemical synthesis followed by a

systematic biological evaluation.
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Workflow for the synthesis and antifungal screening of Kakuol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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